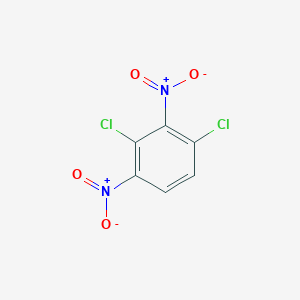

1,3-Dichloro-2,4-dinitrobenzene

Description

Historical Context and Evolution of Research in Dichlorodinitrobenzene Chemistry

The synthesis and study of dichlorodinitrobenzene isomers have been a subject of chemical investigation for over a century. Historically, the preparation of these compounds has centered on the nitration of dichlorobenzenes or the chlorination of dinitrobenzenes.

Early research into the dinitration of m-dichlorobenzene revealed that the primary product is the 1,3-dichloro-4,6-dinitrobenzene (B1585067) isomer. rsc.org However, these reactions also yield a mixture of isomers, including 1,3-dichloro-2,4-dinitrobenzene. rsc.org A 1929 study detailed that the nitration of m-dichlorobenzene under specific conditions produces a mixture containing approximately 15% of this compound. rsc.org The synthesis of a pure sample of this compound was achieved by nitrating 1,3-dichloro-2-nitrobenzene (B1583056) with fuming nitric acid. rsc.org

Another synthetic approach involves the chlorination of dinitroaromatic compounds. Research has shown that the chlorination of 1,3-dinitrobenzene (B52904) in a solution of sulfuric acid or oleum (B3057394) containing HCl and nitric acid can produce chlorinated derivatives. rsc.orgrsc.org This method highlights the competing nature of chlorination and nitration reactions on deactivated aromatic systems. rsc.org More specifically, the synthesis of this compound can be achieved via the chlorination of 1,3-dinitrobenzene. rsc.org The evolution of these synthetic methods reflects an increasing understanding of electrophilic aromatic substitution mechanisms on highly deactivated substrates.

Significance in Advanced Organic Chemistry and Materials Science

The significance of this compound in advanced organic chemistry stems directly from its molecular structure. The two nitro groups are powerful activating groups for nucleophilic aromatic substitution (SNAr) reactions. Their presence ortho and para to the chlorine atoms makes the carbon atoms to which the chlorines are attached highly electrophilic and susceptible to attack by nucleophiles. This is a well-established principle, as seen in the high reactivity of the related compound 1-chloro-2,4-dinitrobenzene (B32670) towards nucleophiles like sodium ethoxide or hydrazine (B178648). quora.comsemanticscholar.org

This high reactivity makes this compound a potentially valuable synthetic intermediate. The two chlorine atoms can, in principle, be substituted sequentially, allowing for the controlled introduction of different functional groups. This step-wise functionalization is a powerful tool for constructing complex molecules from a simple, commercially available starting material.

Further chemical transformations can also be performed on the molecule itself. For example, under harsh nitrating conditions (oleum and nitric acid at elevated temperatures), this compound can be further nitrated to yield 1,3-dichloro-2,4,6-trinitrobenzene as the major product.

While specific applications in materials science are not extensively documented for this particular isomer, its structure is analogous to other halogenated nitroaromatics used as building blocks for functional materials. nih.gov Its potential as a monomer or cross-linking agent in the synthesis of heat-resistant polymers or porous organic frameworks could be an area for future exploration, leveraging the sequential SNAr reactions to build larger polymeric structures.

Current Research Landscape and Emerging Themes in Halogenated Nitroaromatic Compounds

The field of halogenated nitroaromatic compounds is an active area of research, driven by their utility as synthetic intermediates and their environmental presence. nih.gov Current research trends can be broadly categorized into several key themes.

Synthetic Applications: A major focus remains on the use of these compounds as versatile precursors in the synthesis of high-value chemicals. The selective catalytic hydrogenation of halogenated nitroaromatics to produce halogenated anilines is a particularly important industrial reaction, as these anilines are crucial intermediates for pharmaceuticals, dyes, and pesticides. ingentaconnect.comccspublishing.org.cnresearchgate.netacs.org Research in this area explores new catalysts, such as modified platinum group metals or nickel catalysts, to improve selectivity and prevent dehalogenation. ingentaconnect.comccspublishing.org.cn

Advanced Materials: There is growing interest in incorporating halogenated nitroaromatics into advanced materials. Their rigid structures and defined substitution patterns make them suitable candidates for creating materials with specific electronic or physical properties.

Environmental Science and Bioremediation: Many halogenated nitroaromatic compounds have been released into the environment due to their widespread industrial use. nih.gov Consequently, a significant body of research is dedicated to understanding their environmental fate, toxicity, and biodegradation pathways. This includes studying the microorganisms and enzymatic systems capable of metabolizing these often recalcitrant compounds. nih.gov

The academic study of specific isomers like this compound provides fundamental data that supports these broader research themes, from predicting reactivity in complex syntheses to understanding the mechanisms of environmental transformation.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKWWONSNNHLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144492 | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-85-6 | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dichloro 2,4 Dinitrobenzene and Analogues

Rational Design of Synthetic Pathways for Halogenated Dinitrobenzenes

The successful synthesis of a specific halogenated dinitrobenzene isomer hinges on a carefully designed synthetic pathway. This design process involves selecting the appropriate starting materials and employing specific chemical transformations to control the position of the incoming nitro and halogen groups.

Precursor Selection and Derivatization Strategies

The most direct precursor for the synthesis of 1,3-dichloro-2,4-dinitrobenzene is 1,3-dichlorobenzene (B1664543). wikipedia.org This starting material already possesses the desired arrangement of chlorine atoms, and the subsequent nitration steps are guided by their directing effects. The two chlorine atoms are ortho, para-directing but deactivating. Nitration of 1,3-dichlorobenzene typically yields a mixture of isomers, and reaction conditions must be controlled to favor the 2,4-dinitro product.

Alternative strategies may involve preparing the precursor itself through derivatization. For instance, 1,3-dichlorobenzene can be synthesized from 3-chloroaniline (B41212) via a Sandmeyer reaction. wikipedia.org This multi-step approach can be advantageous if the derivatized intermediate offers better control over subsequent substitution reactions.

For the synthesis of analogues, precursor selection is equally critical. The synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a high-energy material, can start from 3,5-dichloroanisole (B44140). The methoxy (B1213986) group in this precursor activates the ring for nitration and can later be substituted or removed. scielo.br This highlights a common derivatization strategy where an activating group is used to facilitate the introduction of nitro groups and is subsequently replaced. Another example is the synthesis of 1,5-diamino-2,4-dinitrobenzene, which can be prepared by the nitration of m-bis-acetamidobenzene followed by hydrolysis, or from 1,5-dichloro-2,4-dinitrobenzene and alcoholic ammonia (B1221849). orgsyn.org

The choice of precursor is ultimately a balance between availability, cost, and the ability to control the regioselectivity of the subsequent synthetic steps.

Regioselective Nitration and Halogenation Techniques in Aromatic Systems

Regioselectivity is the cornerstone of synthesizing specific isomers of halogenated dinitrobenzenes. The position of incoming electrophiles, such as the nitronium ion (NO₂⁺), is directed by the substituents already present on the aromatic ring.

In the case of 1,3-dichlorobenzene, both chlorine atoms direct incoming electrophiles to the ortho and para positions. The 4- and 6-positions are activated by one chlorine atom (para) and deactivated by the other (meta), while the 2-position is activated by both (ortho). The 5-position is meta to both chlorine atoms and is thus the most deactivated. This directing effect leads to the formation of various dinitro isomers, with 1,3-dichloro-4,6-dinitrobenzene (B1585067) and this compound being common products. google.com

To enhance the regioselectivity of nitration, various techniques have been developed. Traditional methods using a mixture of concentrated nitric acid and sulfuric acid can be effective, but often lead to isomer mixtures. frontiersin.org The composition of the nitrating mixture, including the use of fuming nitric acid or oleum (B3057394) (sulfuric acid with dissolved SO₃), can significantly influence the product distribution. google.comgoogle.com For instance, the use of oleum can promote the formation of specific isomers by altering the strength of the electrophile and the reaction medium.

Novel nitrating systems have also been explored to improve regioselectivity. Urea (B33335) nitrate (B79036), prepared from urea and nitric acid, has been shown to be an effective reagent for the nitration of deactivated aromatic compounds with high yield and regioselectivity under mild conditions. researchgate.net Another approach involves using surfactants like sodium dodecylsulfate in an aqueous nitric acid medium, which can lead to high regioselectivity, for example, producing only the para-isomer in the nitration of phenol. researchgate.netrsc.org

Halogenation techniques also rely on the principles of electrophilic aromatic substitution. Copper and its compounds can act as effective catalysts for halogenation reactions. mdpi.com For example, copper(II) halides can catalyze the ortho-halogenation of anilines and other substituted benzenes. mdpi.com Enzymatic halogenation, using enzymes like flavin-dependent halogenases, offers a highly regioselective and environmentally benign alternative, although its application in the synthesis of highly substituted nitroaromatics is still an emerging field. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity of the target isomer requires careful optimization of reaction conditions. Key parameters include temperature, reaction time, and the molar ratios of reactants.

For the dinitration of 1,3-dichlorobenzene, temperature control is critical. A German patent describes a process for preparing 1,3-dichloro-4,6-dinitrobenzene where the reaction is carried out between 0 and 40°C. This controlled temperature, combined with specific molar ratios of nitric acid and SO₃ in sulfuric acid, leads to high yields of the desired product. google.com In contrast, a procedure for synthesizing 1,5-dichloro-2,4-dinitrobenzene involves heating the reaction mixture to 135-140°C. orgsyn.org This demonstrates that the optimal temperature can vary significantly depending on the target isomer.

A patent for the synthesis of 1,3-dichloro-4,6-dinitrobenzene highlights the importance of controlling the feed rate of the reactants and the reaction temperature to achieve a selectivity of over 91%. google.com The process also employs slow crystallization from the reaction mixture to isolate the product in high purity (>99%), avoiding a traditional ice quench which can lead to lower purity. google.com Similarly, a method for synthesizing 2,4-dichloronitrobenzene (B57281) specifies molar ratios of m-dichlorobenzene to nitric acid and sulfuric acid, along with a reaction temperature of 20-33°C, to achieve a crude product with over 99% purity and a yield exceeding 97%. google.com

The following interactive table summarizes different reaction conditions for the synthesis of dichloronitrobenzene derivatives, illustrating the impact of precursor and conditions on the final product.

Application of Modern Synthetic Chemistry Techniques

Recent advances in synthetic chemistry offer powerful tools for the synthesis of complex molecules like this compound with improved efficiency, safety, and selectivity.

Continuous Flow Reactor Methodologies in Synthesis

Continuous flow chemistry, particularly using microreactors, has emerged as a promising technology for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. rsc.org Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and shorter reaction times. This enhanced control can lead to higher yields, improved selectivity, and safer operation. sues.edu.cnnih.gov

A patent for the synthesis of 2,4-dichloronitrobenzene describes a method using a high-flux micro-channel reactor. google.com In this process, m-dichlorobenzene and the nitrating mixed acid are precooled and reacted continuously, providing high stability in temperature control and improved process safety. google.com Another study on the synthesis of m-dinitrobenzene in a microchannel reactor demonstrated a nitrobenzene (B124822) conversion of 99.2% with a residence time of only 70 seconds. sues.edu.cn The study also highlighted the potential for recycling the waste acid, making the process more environmentally friendly. sues.edu.cn While a specific application to the synthesis of this compound is not detailed in the provided results, these examples demonstrate the significant potential of continuous flow technology for this class of compounds.

The table below illustrates the conditions and outcomes of continuous flow nitration for related compounds.

Catalytic Approaches for Selective Transformations

The use of catalysts can significantly enhance the selectivity and efficiency of synthetic transformations. In the context of halogenated dinitrobenzene synthesis, various catalytic systems have been investigated.

For regioselective nitration, solid acid catalysts and ionic liquids have shown promise. Fe³⁺-exchanged K10-montmorillonite has been used as a catalyst for the nitration of chlorobenzene, achieving high para-selectivity. researchgate.net PEG-based dicationic acidic ionic liquids have also been employed as recyclable catalysts for the mononitration of aromatic compounds, improving the ortho-selectivity for halogenated benzenes. researchgate.net

Urea nitrate has been identified as an efficient and inexpensive catalyst for various organic transformations, including nitration. researchgate.net It can convert deactivated aromatic compounds to their nitrated derivatives with high yield and regioselectivity under mild, solvent-free conditions. researchgate.net

In the realm of halogenation, copper-catalyzed reactions are well-established. mdpi.com For instance, copper(I) catalysis can be used in the synthesis of halogenated dichlorodiazadienes. nih.gov

Furthermore, catalytic approaches are not limited to the formation of the carbon-nitro or carbon-halogen bonds. The selective reduction of one nitro group in a dinitro compound is a key transformation for producing valuable intermediates. For example, Ru-SnOₓ/Al₂O₃ catalysts have been developed for the selective hydrogenation of m-dinitrobenzene to m-nitroaniline, achieving over 97% selectivity. mdpi.com Such catalytic reductions are crucial for the synthesis of more complex derivatives from dinitrobenzene precursors.

The following table summarizes various catalytic approaches relevant to the synthesis of halogenated nitroaromatics.

Synthesis of Functionalized Derivatives for Specific Research Endeavors

The reactivity of the chlorine atoms and the aromatic ring of this compound allows for the synthesis of a variety of functionalized derivatives. These derivatives are often synthesized for specific research purposes, including the development of energetic materials and intermediates for further chemical transformations. The electron-withdrawing nature of the two nitro groups facilitates nucleophilic aromatic substitution of the chlorine atoms, which is a key strategy in the synthesis of these derivatives.

A primary area of research involves the substitution of the chloro groups with nitrogen-containing nucleophiles to produce various amino-dinitrobenzene and triaminotrinitrobenzene analogues. For instance, the related compound, 1,5-dichloro-2,4-dinitrobenzene, serves as a precursor in the synthesis of 1,5-diamino-2,4-dinitrobenzene. orgsyn.org This reaction is typically achieved by treating the dichlorodinitrobenzene compound with ammonia in a suitable solvent like ethylene (B1197577) glycol at elevated temperatures. orgsyn.org In one procedure, bubbling ammonia gas through a solution of 1,5-dichloro-2,4-dinitrobenzene in ethylene glycol at 140°C yields 1,5-diamino-2,4-dinitrobenzene as an orange, crystalline precipitate. orgsyn.org This diamino derivative can be further functionalized. For example, it can be reduced to 2,4,5-triaminonitrobenzene using a sodium polysulfide solution. orgsyn.org

Further manipulation of related dichloronitrated benzene (B151609) compounds can lead to highly functionalized molecules with specific applications. For example, 3,5-dichloroanisole can be nitrated to form 3,5-dichloro-2,4,6-trinitroanisole. google.com This trinitroanisole can then be treated with thionyl chloride to yield 1,3,5-trichloro-2,4,6-trinitrobenzene. google.com Subsequent ammonolysis of this trichloro-trinitrobenzene compound is a route to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a well-known insensitive high explosive. google.com

The reactivity of the chlorine atoms in dinitrochlorobenzene compounds towards nucleophiles is a widely studied phenomenon. Nucleophilic substitution reactions can be performed with various nucleophiles to introduce different functional groups. For example, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with aqueous sodium hydroxide (B78521) upon heating to replace the chlorine atom with a hydroxyl group, forming 2,4-dinitrophenol (B41442). doubtnut.com The kinetics and mechanisms of these nucleophilic aromatic substitution (SNAr) reactions have been investigated with different nucleophiles, such as hydrazine (B178648) and various amines like n-butylamine and piperidine. researchgate.netresearchgate.net The study of these reactions provides fundamental insights into reaction mechanisms, leaving group effects, and solvent effects in SNAr reactions. researchgate.net

Additionally, the dinitrated benzene ring can undergo further nitration to introduce a third nitro group. The nitration of this compound under strongly acidic conditions, often using a mixture of oleum and nitric acid at elevated temperatures, can produce 1,3-dichloro-2,4,6-trinitrobenzene as the major product.

The synthesis of these functionalized derivatives highlights the utility of this compound and its analogues as versatile starting materials in chemical research. The ability to selectively substitute the chlorine atoms or further functionalize the aromatic ring opens pathways to a wide range of compounds with tailored properties for specific research endeavors.

Table of Synthetic Reactions for Functionalized Derivatives

| Starting Material | Reagents | Product | Research Application/Focus |

| 1,5-Dichloro-2,4-dinitrobenzene | Ammonia (gas), Ethylene glycol | 1,5-Diamino-2,4-dinitrobenzene | Intermediate for further synthesis orgsyn.org |

| 1,5-Diamino-2,4-dinitrobenzene | Sodium polysulfide, Water | 2,4,5-Triaminonitrobenzene | Synthesis of functionalized nitroaromatics orgsyn.org |

| 3,5-Dichloroanisole | Nitric acid, Sulfuric acid | 3,5-Dichloro-2,4,6-trinitroanisole | Intermediate for TATB synthesis google.com |

| 3,5-Dichloro-2,4,6-trinitroanisole | Thionyl chloride, Dimethylformamide | 1,3,5-Trichloro-2,4,6-trinitrobenzene | Precursor to TATB google.com |

| 1,3,5-Trichloro-2,4,6-trinitrobenzene | Ammonia, Toluene | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Development of insensitive high explosives google.com |

| 1-Chloro-2,4-dinitrobenzene | Sodium hydroxide (aqueous) | 2,4-Dinitrophenol | Study of nucleophilic substitution doubtnut.com |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | 2,4-Dinitrophenyl hydrazine | Kinetic and mechanistic studies of SNAr reactions researchgate.net |

| This compound | Oleum, Nitric acid | 1,3-Dichloro-2,4,6-trinitrobenzene | Synthesis of polynitro aromatics |

Mechanistic Investigations of Chemical Transformations of 1,3 Dichloro 2,4 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two nitro groups ortho and para to the chlorine atoms strongly activates the benzene (B151609) ring of 1,3-dichloro-2,4-dinitrobenzene towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via a well-established addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The high degree of activation makes this compound a useful substrate for investigating the various factors that influence SNAr reaction dynamics.

Kinetic and Thermodynamic Parameters of SNAr Pathways

Kinetic studies of SNAr reactions involving dinitro-substituted halobenzenes provide crucial insights into the reaction mechanism. The reaction of the related compound, 1-chloro-2,4-dinitrobenzene (B32670), with various aromatic amines in aqueous dioxane has been shown to follow second-order kinetics, being first order in each reactant. rsc.orgmcmaster.ca

For the hydrazinolysis of 1-chloro-2,4-dinitrobenzene, a process analogous to the expected reactions of its dichloro counterpart, the rate-determining step varies with the solvent. researchgate.net In solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO), the formation of the initial zwitterionic intermediate is the slow step. researchgate.net The thermodynamic parameters for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) in different solvents highlight the influence of the medium on the activation energy.

| Solvent | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) |

|---|---|---|

| Methanol | 36.5 ± 0.9 | -128 ± 3 |

| Acetonitrile | 22.7 ± 0.6 | -177 ± 2 |

| Dimethyl Sulfoxide | 37.3 ± 0.6 | -119 ± 2 |

Data sourced from a study on the hydrazinolysis of 2,4-dinitrobenzene derivatives. researchgate.net

Similarly, rate constants for the formation of Meisenheimer complexes from the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) ions have been determined, illustrating the rapid nature of the initial nucleophilic attack. researchgate.netscispace.com These studies show that the formation of the monohydroxy complex is a fast process, followed by subsequent, slower transformations. researchgate.netscispace.com

Elucidation of Meisenheimer Complex Formation and Stability

A Meisenheimer complex is a crucial reactive intermediate in SNAr reactions, formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org The negative charge of this adduct is delocalized across the aromatic system and is particularly stabilized by strongly electron-withdrawing groups, such as the nitro groups in this compound. wikipedia.org

The formation and stability of these complexes can be investigated using spectroscopic methods. In the reaction of the similar compound 1,2-dichloro-4,5-dinitrobenzene with hydroxide ions in a DMSO/water mixture, the formation of a long-lived dihydroxy Meisenheimer complex was observed, which reverted to the starting material upon acidification. researchgate.netscispace.com The existence of these intermediates is considered strong evidence for the stepwise addition-elimination mechanism. mcmaster.ca The stability of the complex is a key factor; if the intermediate is sufficiently stable, its formation can be observed directly, and the subsequent elimination of the leaving group can be studied as a separate step.

| Reaction Step | Rate Constant |

|---|---|

| DCDNB + OH- → M1- | k1 = 1.35 x 104 M-1 s-1 |

| M1- → DCDNB + OH- | k-1 = 2.0 x 103 s-1 |

| M1- + OH- → M22- | k2 = 4.3 x 102 M-1 s-1 |

M1- refers to the monohydroxy complex; M22- refers to the dihydroxy complex. Data from a study on the reaction of 1,2-dichloro-4,5-dinitrobenzene with hydroxide ion. researchgate.net

Role of Leaving Group Nature in Reaction Dynamics

The nature of the leaving group (halide) can significantly impact the rate of SNAr reactions. For many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. In such cases, the carbon-halogen bond is not broken in the slow step, and the reactivity order is typically F > Cl > Br > I. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom, accelerating the nucleophilic attack.

However, in situations where the decomposition of the Meisenheimer complex (i.e., the expulsion of the leaving group) becomes rate-limiting, the reactivity order can change. This often occurs with powerful nucleophiles or in specific solvent systems. In a study of related 1-halo-2,4-dinitrobenzenes, the relative rates of reaction in ethanol (B145695) were found to be Br > Cl >> F, suggesting that for chloro and bromo derivatives under these conditions, the cleavage of the carbon-halogen bond is important in the rate-determining step. mcmaster.ca For other 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO, the departure of the leaving group was also found to be the rate-determining step. researchgate.net

Influence of Solvent Polarity and Intermolecular Interactions on Reaction Kinetics

Solvent properties play a critical role in the kinetics of SNAr reactions. Polar aprotic solvents, such as DMSO and acetonitrile, are particularly effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity and accelerating the reaction.

The activation parameters for the hydrazinolysis of 1-chloro-2,4-dinitrobenzene show a significant solvent effect. researchgate.net The entropy of activation (ΔS‡) is large and negative in all tested solvents (methanol, acetonitrile, DMSO), which is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. researchgate.net The differences in the enthalpy of activation (ΔH‡) reflect the varying degrees of solvation of the reactants and the transition state in each solvent. researchgate.net For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine is uncatalyzed in methanol, acetonitrile, and DMSO, indicating that the solvent environment itself is sufficient to facilitate the reaction without the need for an external base to assist in proton removal. researchgate.net

Aminolysis and Hydrazinolysis Reaction Mechanisms

Aminolysis and hydrazinolysis are specific examples of SNAr reactions where an amine or hydrazine acts as the nucleophile. The reaction of this compound (referred to as 1,3-dichloro-4,6-dinitrobenzene (B1585067) in older nomenclature) with hydrazine or methylhydrazine in an alcoholic solution leads to the substitution of one of the chlorine atoms. researchgate.net This yields products such as 3-chloro-4,6-dinitrophenylhydrazine. researchgate.net

The mechanism of hydrazinolysis for 1-chloro-2,4-dinitrobenzene involves the formation of a zwitterionic intermediate, which is the rate-determining step in several solvents. researchgate.net This is followed by rapid proton transfer and elimination of the chloride ion to give the final product, 2,4-dinitrophenylhydrazine. researchgate.net The reaction kinetics with aromatic amines in aqueous dioxane also support the bimolecular SNAr mechanism. rsc.org

Electrophilic Aromatic Substitution Reactions

The this compound ring is extremely deactivated towards electrophilic aromatic substitution. The two chlorine atoms and, more significantly, the two powerful electron-withdrawing nitro groups, dramatically reduce the electron density of the aromatic ring. This makes the ring highly resistant to attack by electrophiles.

While specific studies on the electrophilic substitution of this compound are scarce due to this profound deactivation, the behavior of the closely related 1-chloro-2,4-dinitrobenzene provides a clear indication of its expected reactivity. Even 1-chloro-2,4-dinitrobenzene requires harsh reaction conditions, such as fuming sulfuric acid (oleum) and high temperatures (130 °C), to undergo further nitration or chlorination. rsc.orgrsc.org Under these forcing conditions, nitration can yield a chlorotrinitrobenzene, while chlorination can introduce a second chlorine atom. rsc.orgrsc.org

Given that this compound contains an additional deactivating chloro group compared to 1-chloro-2,4-dinitrobenzene, its reactivity towards electrophiles is expected to be even lower. Any potential electrophilic attack would require exceptionally severe conditions, and yields would likely be very low, with competing side reactions such as sulfonation being a significant possibility. rsc.org

Detailed Kinetics and Reaction Order Studies for Nitration

The nitration of chlorinated nitroaromatic compounds is a well-established industrial process. However, detailed kinetic studies specifically for the nitration of this compound are not extensively available in the public domain. Insights can be drawn from studies on closely related compounds, such as the nitration of 1,3-dichloro-2-nitrobenzene (B1583056), which is a direct precursor.

The nitration of 1,3-dichloro-2-nitrobenzene to yield this compound has been shown to proceed with quantitative yields at 25°C in sulfuric acid or oleum (B3057394) containing 1 mol dm⁻³ nitric acid. ub.edu The reaction kinetics for the nitration of this precursor generally follow a normal rate profile. ub.edu For the related compound, 1-chloro-2,4-dinitrobenzene, nitration at 130°C yields a chlorotrinitrobenzene alongside a dichlorodinitrobenzene, indicating that further nitration can occur under forcing conditions. ub.edu The kinetics of such reactions are complex and can be influenced by the specific reaction conditions, including the concentrations of nitric acid and sulfuric acid. ub.edu

First-order rate coefficients are typically calculated from the amount of unchanged substrate over time. nih.gov In cases where competitive reactions occur, second-order rate coefficients for nitration can be determined from the slopes of plots of observed first-order rate coefficients against the concentration of nitric acid. nih.gov

Competitive Reaction Pathways, including Sulfonation

During the nitration of chlorinated nitroaromatic compounds in sulfuric acid or oleum, sulfonation can emerge as a significant competitive reaction pathway, particularly at low concentrations of nitric acid. ub.edunih.gov This competition arises because both nitration and sulfonation are electrophilic aromatic substitution reactions, with the electrophiles being the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃), respectively. wikipedia.org

For instance, in the nitration of 1,3-dichloro-2-nitrobenzene, a departure from quantitative yields of this compound is observed in concentrated oleum solutions with low nitric acid concentrations. nih.gov Kinetic investigations have confirmed that this is entirely due to competing sulfonation. nih.gov The rate of sulfonation can be quantified by determining the first-order rate coefficients from the intercepts of plots of observed first-order rate coefficients against the nitric acid concentration. nih.gov

The reversibility of sulfonation, in contrast to the generally irreversible nature of nitration under typical conditions, can be exploited to control the product distribution. wikipedia.org By adjusting the reaction conditions, such as temperature and acid concentration, the extent of sulfonation can be minimized to favor the desired nitro product.

Redox Chemistry of the Nitroaromatic Moiety

The redox chemistry of this compound is primarily centered on the reduction of its two nitro groups. The presence of these electron-withdrawing groups makes the aromatic ring susceptible to reduction under various chemical conditions.

Mechanisms of Reduction under Various Chemical Conditions

The reduction of nitroaromatic compounds can proceed through different pathways, yielding a variety of products including nitrosoarenes, hydroxylamines, and ultimately amines. The specific outcome depends on the reducing agent and the reaction conditions.

Commonly employed reducing agents and their general mechanisms include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is an effective method for reducing nitro groups to amines. However, this method can sometimes lead to dehalogenation, the removal of chlorine atoms from the aromatic ring.

Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for the reduction of nitroarenes to anilines.

Selective Reducing Agents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can be used for the selective reduction of one nitro group in a polynitroaromatic compound. This selectivity is often influenced by steric hindrance, with the less hindered nitro group being preferentially reduced. For example, in related dinitrotoluene isomers, undesired isomers can be preferentially reduced using ascorbic acid under basic conditions. dtic.mil

The stepwise reduction of a nitro group generally involves the formation of a nitroso intermediate, followed by a hydroxylamine, and finally the amine. rsc.org

Table 1: Common Reducing Agents for Nitroarenes and Their Primary Products

| Reducing Agent | Typical Conditions | Primary Product | Notes |

| H₂/Pd-C | Room temperature/pressure | Amine | Can cause dehalogenation |

| Fe/HCl | Reflux | Amine | Classic, often used in labs |

| SnCl₂/HCl | Room temperature | Amine | Milder than Fe/HCl |

| Na₂S/H₂O | Heating | Mono-amino derivative | Selective for one nitro group |

This table provides a general overview. Specific outcomes for this compound may vary.

Oxidative Transformation Pathways

Information specifically on the oxidative transformation of this compound is limited. However, studies on related chloronitrobenzene compounds suggest that oxidative degradation can occur, often initiated by powerful oxidizing agents or through advanced oxidation processes (AOPs).

For example, the electrochemical oxidation of 2,4-dinitrophenol (B41442), a structurally related compound, involves the generation of hydroxyl radicals (•OH). researchgate.net These highly reactive species can attack the aromatic ring, leading to hydroxylation and eventual ring-opening to form carboxylic acids, which are ultimately mineralized to CO₂ and H₂O. researchgate.net The degradation of 2,4-dichloro-1-nitrobenzene can be initiated by photochemically generated hydroxyl radicals, with an estimated half-life of approximately 130 days in the atmosphere. iarc.fr

It is plausible that the oxidative transformation of this compound would follow similar pathways, involving initial attack by strong oxidants, leading to the formation of hydroxylated and subsequently ring-opened products. The presence of two chlorine atoms and two nitro groups would influence the sites of initial attack and the stability of the resulting intermediates.

Hydrolytic Degradation Mechanisms

The presence of chlorine atoms on the aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution, including hydrolysis, particularly under alkaline conditions.

Alkaline Hydrolysis Kinetics and Reaction Pathways

The alkaline hydrolysis of TCDN has been shown to follow pseudo-first-order kinetics for the granular solid and pseudo-second-order kinetics for the dissolved compound. nih.gov The primary reaction is dechlorination, where a hydroxide ion (OH⁻) displaces a chlorine atom from the aromatic ring. nih.gov This is kinetically favored over the displacement of a nitro group (denitration) due to the higher electrophilicity and lower steric hindrance at the chlorine-substituted carbon, as well as the weaker C-Cl bond. nih.gov

A crucial aspect of the hydrolysis of such polychlorinated polynitrobenzenes is the deprotonation of the substituted phenolic products. nih.gov The resulting phenoxide ion is negatively charged, which significantly increases the energy barrier for subsequent nucleophilic attack by another hydroxide ion due to electrostatic repulsion. nih.gov This deprotonation effect can kinetically suppress further hydrolysis. nih.gov

Table 2: Kinetic Parameters for the Alkaline Hydrolysis of a Related Compound

| Compound | Condition | Rate Law | Rate Constant | Reference |

| 1,3,5-Trichloro-2,4-dinitrobenzene (B1596048) (granular) | 95 °C | Pseudo-first-order | 0.163 h⁻¹ | nih.gov |

| 1,3,5-Trichloro-2,4-dinitrobenzene (dissolved) | 95 °C | Pseudo-second-order | 1.074 L·mg⁻¹·h⁻¹ | nih.gov |

This data is for a related compound and serves as an illustrative example of the kinetic behavior that might be expected for this compound.

Influence of Environmental Factors on Hydrolytic Stability

The hydrolytic stability of an organic compound is a critical parameter in assessing its environmental persistence and fate. Hydrolysis, a chemical reaction in which a molecule of water ruptures one or more chemical bonds, can be significantly influenced by environmental factors such as pH and temperature. For this compound, its chemical structure, characterized by a highly stable aromatic ring substituted with electron-withdrawing nitro groups and chlorine atoms, suggests a considerable resistance to hydrolysis under typical environmental conditions.

Detailed research findings on the hydrolytic degradation of many nitroaromatic compounds indicate that this class of chemicals is generally resistant to hydrolysis. For instance, compounds such as 1,2-dinitrobenzene (B166439) and 1,3-dinitrobenzene (B52904) are not expected to undergo significant hydrolysis in water or moist soil as they lack functional groups that are susceptible to this reaction under normal environmental conditions. nih.govnih.gov This inherent stability is attributed to the strength of the carbon-carbon bonds within the benzene ring and the carbon-halogen and carbon-nitro bonds, which are not readily cleaved by water molecules.

It is important to note that under specific, non-environmental conditions, such as heating in the presence of a strong base like aqueous sodium hydroxide, hydrolysis of chlorinated dinitrobenzenes can be induced. For example, 1-chloro-2,4-dinitrobenzene undergoes hydrolysis to form 2,4-dinitrophenol under such conditions through an addition-elimination mechanism. youtube.com This indicates that while the compound is stable under ambient environmental conditions, its transformation via hydrolysis is possible under specific chemical treatments.

The following interactive data table summarizes the hydrolytic stability of a structurally similar compound, 2,4-dichloronitrobenzene (B57281), which serves as a proxy for understanding the expected behavior of this compound.

Table 1: Hydrolytic Stability of 2,4-dichloronitrobenzene at Various pH Levels

| pH | Temperature (°C) | Hydrolysis Observed | Reference |

| 4 | Ambient | No | oecd.org |

| 7 | Ambient | No | oecd.org |

| 9 | Ambient | No | oecd.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to inspect the electronic structure of 1,3-dichloro-2,4-dinitrobenzene. These methods provide a detailed picture of the molecule's geometry, orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and reactivity of chemical compounds. For this compound, DFT calculations reveal important structural features. For instance, in the related compound 4,6-dichloro-5-nitrobenzofuroxan, which shares the 1,3-dichloro-2-nitrobenzene (B1583056) core, the two chlorine atoms in the 1,3-relationship force the nitro group at the C2 position to be out of the plane of the carbocyclic ring. mdpi.com This twisting of the nitro group significantly influences the molecule's electronic properties and reactivity. mdpi.com

DFT studies on similar chlorinated nitroaromatic compounds, like those on chlorinated aromatic systems with a glutathione (B108866) thiolate model, have been used to understand their intrinsic reactivity. researchgate.net These calculations help in modeling nucleophilic aromatic substitution reactions, which are characteristic of this compound due to the electron-withdrawing nature of the nitro groups. researchgate.net The presence of these groups makes the aromatic ring highly susceptible to nucleophilic attack.

Global reactivity descriptors, derived from DFT calculations, are instrumental in forecasting the reactivity and stability of such compounds. researchgate.net These descriptors provide insights into the electronic structure that governs their behavior in chemical reactions. researchgate.net

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 1-Chloro-2,4-dinitrobenzene (B32670) | C₆H₃ClN₂O₄ | 202.55 | 2.3 |

| This compound | C₆H₂Cl₂N₂O₄ | 237.00 | 2.8 |

| 1,3-Dinitrobenzene (B52904) | C₆H₄N₂O₄ | 168.11 | 1.5 |

This table is generated based on data from PubChem and other chemical databases. nih.govechemi.comnih.gov

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. unl.edu

For aromatic compounds, the HOMO-LUMO gap plays a significant role in their electronic and transport properties. unl.edu In the case of this compound, the strong electron-withdrawing nitro groups lower the energy of the LUMO, making the molecule a good electron acceptor and thus highly reactive towards nucleophiles.

Computational methods like Hartree-Fock (HF) and DFT are used to calculate these orbital energies. unl.edu However, it's known that DFT tends to underestimate the HOMO-LUMO gap, while HF methods often overestimate it. unl.edu Therefore, scaling techniques are sometimes employed to obtain more accurate predictions. unl.edu The analysis of HOMO and LUMO energy levels can indicate the stability of the compound. researchgate.net

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. For instance, the Raman spectra of related compounds like 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene have been obtained using FT-Raman spectrometers and compared with computational results. nih.gov

Electronic transitions, which are observed in UV-Visible spectroscopy, can also be predicted. The electron-withdrawing nitro groups in this compound are expected to cause a bathochromic (red) shift in the UV-Visible absorption spectrum compared to unsubstituted benzene (B151609). Unexpected bathochromic shifts have been observed in the visible absorption spectra of other arylazo dyes containing ortho-nitro substituents. acs.org

Molecular Dynamics Simulations for Reaction Pathway Mapping

MD simulations would allow for the visualization of the dynamic process of a nucleophile approaching the aromatic ring, the formation of the intermediate Meisenheimer complex, and the subsequent departure of a chloride ion. These simulations can provide valuable information about the energy barriers and the preferred reaction coordinates for nucleophilic aromatic substitution reactions.

Thermodynamic and Kinetic Modeling of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the kinetics and thermodynamics of a chemical reaction. For nucleophilic aromatic substitution reactions of dinitrobenzene derivatives, the formation of a zwitterionic intermediate is a key step. researchgate.net

In the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648), the rate-determining step can be either the formation of the zwitterionic intermediate or the departure of the leaving group, depending on the solvent. researchgate.net Thermodynamic and kinetic modeling can help elucidate these mechanisms. The activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insights into the structure of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is consistent with the formation of a Meisenheimer complex.

Kinetic studies on the nitration of related compounds like 1-chloro-2,4-dinitrobenzene have been performed to understand the reaction mechanism and product distribution. rsc.org These studies, combined with computational modeling, can provide a comprehensive picture of the reaction landscape.

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. While specific QSPR models for this compound are not detailed in the search results, the principles of QSPR can be applied to this class of compounds.

For a series of dinitrobenzene derivatives, QSPR models could be developed to predict properties such as reactivity, toxicity, or environmental fate based on molecular descriptors. These descriptors can be derived from the compound's structure and include constitutional, topological, geometrical, and electronic parameters. The development of such models would be valuable for predicting the properties of new, related compounds without the need for extensive experimental testing.

Predictive Models for Solubility and Phase Behavior

The solubility of a compound is a critical parameter in various chemical processes, including synthesis, purification, and formulation. Predictive models for solubility and phase behavior are essential tools in chemical engineering and materials science. For this compound and its analogs, several models are employed to correlate solubility data and predict their behavior in different solvents.

Thermodynamic models such as the van't Hoff and the modified Apelblat equations are commonly used to describe the relationship between solubility and temperature. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, research on the closely related compound 1,3-dichloro-2,4,6-trinitrobenzene (DCTNB) in various mono-solvents demonstrates that its solubility increases with rising temperature. researchgate.net This dissolution behavior is characterized as an endothermic and non-spontaneous process. researchgate.net

The solvent effect on the solubility of such compounds can be investigated using models like the KAT-LSER (Linear Solvation Energy Relationship) model. For instance, in the case of 2,3,4-trichloro-1,5-dinitrobenzene (B1614706) (TCDNB), it was found that the hydrogen bond acidity of the solvents has a significant impact on its solubility. researchgate.net

The data for the solubility of these compounds are often correlated using various thermodynamic models, which provide a basis for optimizing purification and crystallization processes. researchgate.net

Table 1: Thermodynamic Models for Solubility Correlation

| Model Name | Description | Application |

| Van't Hoff Equation | Relates the change in the equilibrium constant (in this case, solubility) to the change in temperature. | Correlating the temperature dependence of solubility. researchgate.netresearchgate.net |

| Modified Apelblat Equation | A semi-empirical equation that provides a more accurate correlation of solubility data with temperature compared to the ideal solution model. | Widely used for correlating the solubility of organic compounds in various solvents. researchgate.netresearchgate.net |

| λh (Buchowski) Model | A two-parameter model that describes the solubility of solids in liquids. | Correlating solubility data. researchgate.net |

| NRTL (Non-Random Two-Liquid) Model | A local composition model used to describe the phase equilibrium of liquid mixtures. | Correlating the solubility of solids in liquid solvents. researchgate.net |

Correlation of Molecular Descriptors with Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in understanding the reactivity of chemical compounds. These studies correlate molecular descriptors with the biological activity or chemical reactivity of a series of homologous molecules. dergipark.org.tr

For nitroaromatic compounds like this compound, molecular descriptors derived from computational chemistry are used to predict their reactivity and toxicity. In a study on the acute toxicity of nitrobenzenes to Tetrahymena pyriformis, a set of five descriptors was used to build a predictive model. researchgate.net These descriptors included:

G2 : A topological descriptor.

HOMT : A quantum-chemical descriptor related to the highest occupied molecular orbital.

G(Cl...Cl) : A 3D-descriptor representing the geometry of chlorine atoms.

Mor03v : A 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor.

MAXDP : A descriptor representing the maximum positive charge on the molecule.

The reactivity of dichlorodinitrobenzene isomers is also evident in their nucleophilic aromatic substitution (SNAr) reactions. In the reaction of 1,5-dichloro-2,4-dinitrobenzene with various nucleophiles, it was observed that certain groups are displaced at different rates. The observation that chlorine, bromine, iodine, and the p-nitrophenoxy group are displaced at nearly the same rate indicates the absence of an "element effect," suggesting that the bond to the leaving group is not significantly broken in the transition state. researchgate.net

The electronic, hydrophobic, and global reactivity parameters of molecules can be calculated using methods like Density Functional Theory (DFT). dergipark.org.tr These descriptors provide insights into the reactivity of the molecule.

Table 2: Key Molecular Descriptors and Their Significance

| Descriptor | Type | Significance in Reactivity |

| HOMO/LUMO Energies | Quantum-Chemical | The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. |

| Dipole Moment | Electronic | Indicates the polarity of the molecule, which influences its interaction with other polar molecules and its solubility in polar solvents. dergipark.org.tr |

| Molecular Polarizability | Electronic | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, affecting intermolecular interactions. dergipark.org.tr |

| Electronegativity | Global Reactivity | A measure of the ability of a molecule to attract electrons. dergipark.org.tr |

| Molecular Hardness/Softness | Global Reactivity | Hardness is a measure of resistance to a change in electron distribution, while softness is the reciprocal of hardness. These are related to the reactivity of the molecule. dergipark.org.tr |

These computational and theoretical studies are invaluable for predicting the behavior and reactivity of this compound, guiding its safe handling, and optimizing its use in various applications.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural features of DCDNB. The presence of nitro (NO₂) and chloro (Cl) groups, along with the benzene (B151609) ring, gives rise to a characteristic vibrational spectrum.

The nitration of 1,3-dichlorobenzene (B1664543) is a common method for synthesizing DCDNB. The electron-withdrawing nature of the two nitro groups and two chlorine atoms on the benzene ring enhances the molecule's reactivity.

Detailed vibrational analysis of related dichloronitrobenzene and dinitrobenzene isomers provides a basis for understanding the spectrum of DCDNB. For instance, in similar compounds, the vibrational modes are distributed between in-plane and out-of-plane vibrations. jconsortium.com The IR and Raman spectra of DCDNB are expected to show characteristic bands for C-H stretching, C-C stretching of the aromatic ring, C-N stretching, and the symmetric and asymmetric stretching of the NO₂ groups. The C-Cl stretching frequencies are also key indicators.

Table 1: Expected Vibrational Modes for 1,3-Dichloro-2,4-dinitrobenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1300 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 900 - 800 |

| C-Cl | Stretching | 800 - 600 |

Note: The exact positions of the peaks can be influenced by the substitution pattern and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous isomer identification.

Due to the substitution pattern, the ¹H NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the adjacent nitro and chloro groups. For comparison, the ¹H NMR spectrum of the related compound 2,4-dichloronitrobenzene (B57281) shows three distinct signals for its three aromatic protons, with specific coupling constants that help in their assignment. chemicalbook.com Similarly, the isomers of dinitrobenzene can be distinguished by the number of signals in their ¹H NMR spectra. vaia.com

The ¹³C NMR spectrum of this compound should exhibit six unique signals, corresponding to the six chemically non-equivalent carbon atoms in the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bearing the nitro groups will be shifted downfield, while the chlorinated carbons will also show characteristic shifts. The number of signals in the ¹³C NMR spectrum is a definitive way to distinguish between different isomers. For example, 1,3-dinitrobenzene (B52904) shows three signals in its ¹³C NMR spectrum, while the 1,2- and 1,4-isomers show four and two signals, respectively. vaia.comchemicalbook.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Number of Signals | Predicted Chemical Shift Range (ppm) |

| ¹H | 2 | 7.5 - 9.0 |

| ¹³C | 6 | 120 - 150 |

Note: Predicted values are based on the analysis of similar substituted benzenes.

Mass Spectrometry for Product Identification and Mechanistic Tracing

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for studying its fragmentation patterns. The molecular formula of DCDNB is C₆H₂Cl₂N₂O₄, resulting in a molecular weight of approximately 236.99 g/mol . echemi.comnist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance leads to a distinctive M, M+2, and M+4 peak cluster.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the nitro groups (NO₂) and chlorine atoms. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 u) and NO (30 u). The fragmentation pattern can provide valuable structural information and can be used to distinguish it from its isomers. The fragmentation of similar compounds often involves the loss of small molecules or radicals, leading to the formation of stable ions. nih.gov The analysis of fragmentation patterns is a powerful tool for identifying unknown compounds and for confirming the structure of synthesized molecules. youtube.com

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₂Cl₂N₂O₄ echemi.comnist.gov |

| Molecular Weight | 236.99 g/mol echemi.comnist.gov |

| Key Fragmentation Pathways | Loss of NO₂, Loss of Cl |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to two chlorine atoms |

Electronic Spectroscopy (UV-Vis and VUV Photoabsorption) for Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides insights into the electronic transitions within the this compound molecule. The presence of the benzene ring conjugated with two nitro groups gives rise to characteristic absorption bands.

The UV-Vis spectrum of DCDNB is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro groups. The positions and intensities of these absorption bands are sensitive to the substitution pattern on the benzene ring. For comparison, 1-chloro-2,4-dinitrobenzene (B32670), a related compound, is a pale yellow solid, indicating absorption in the visible region. nih.gov The electron-withdrawing nitro groups cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Vacuum ultraviolet (VUV) photoabsorption spectroscopy could provide further details about higher energy electronic transitions.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound.

Table 4: Expected Crystal Structure Parameters for this compound (based on related compounds)

| Parameter | Expected Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | To be determined by analysis |

| Nitro Group Orientation | Twisted out of the benzene ring plane |

| Intermolecular Interactions | C-H···O, Cl···O, and π-π stacking interactions |

Environmental Transformation and Bioremediation Mechanisms

Biotic Degradation Pathways by Microbial Systems

Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic systems capable of transforming nitroaromatic compounds. These processes are critical for the natural attenuation and engineered bioremediation of sites contaminated with such chemicals.

Bacterial Transformation Mechanisms and Metabolite Identification

Bacterial degradation of chlorinated nitroaromatic compounds can proceed through either oxidative or reductive pathways. For compounds analogous to 1,3-dichloro-2,4-dinitrobenzene, bacteria have demonstrated the ability to utilize them as sources of carbon and nitrogen.

An initial key step in the bacterial transformation of nitroaromatics is often the reduction of the nitro groups to amino groups, catalyzed by nitroreductase enzymes. This is followed by dioxygenase-catalyzed attack on the aromatic ring, leading to ring cleavage. For instance, studies on 2,3-dichloronitrobenzene (B165493) (2,3-DCNB) degradation by Diaphorobacter sp. strain JS3051 revealed that a dioxygenase enzyme converts it to 3,4-dichlorocatechol (B1202523) with the release of a nitrite (B80452) ion. nih.gov This catechol intermediate is then funneled into the central metabolism through ring-cleavage pathways. nih.gov

Similarly, the degradation of 1,3-dichlorobenzene (B1664543) by an Alcaligenes sp. proceeds via the formation of 3,5-dichlorocatechol, which is subsequently cleaved to produce 2,4-dichloromuconate. chemicalbook.com Given these precedents, a plausible bacterial degradation pathway for this compound would involve initial nitroreduction followed by dioxygenation and ring fission.

Table 1: Identified Bacterial Metabolites from Analogue Compounds

| Original Compound | Bacterial Strain(s) | Identified Metabolites/Products | Reference |

|---|---|---|---|

| 2,3-Dichloronitrobenzene | Diaphorobacter sp. strain JS3051 | 3,4-Dichlorocatechol, Nitrite | nih.gov |

| 4-Chloronitrobenzene | Comamonas sp., Pseudomonas putida | 4-Chloroaniline | nih.gov |

| 1,3-Dichlorobenzene | Alcaligenes sp. | 3,5-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, 3,5-Dichlorocatechol, 2,4-Dichloromuconate | chemicalbook.com |

| Dibenzothiophene | Pseudomonas sp. | 3-Hydroxy-2-formylbenzothiophene | mdpi.com |

Fungal Biotransformation Pathways and Enzymatic Activities

Fungi, particularly white-rot fungi, are renowned for their ability to degrade recalcitrant aromatic compounds using a suite of powerful, non-specific extracellular enzymes. wikipedia.orgcdc.gov These enzymes include lignin (B12514952) peroxidases (LiPs), manganese peroxidases (MnPs), and laccases. wikipedia.orgepa.gov

The metabolism of several dichloronitrobenzene isomers has been investigated in fungi such as Mucor javanicus. nih.gov These studies revealed that the primary metabolites are the corresponding dichloroanilines, resulting from the reduction of the nitro group. nih.gov For 2,4-dichloro-1-nitrobenzene, this transformation was also observed in other fungal species, including Mucor griseocyanus, M. praini, M. hiemalis, and Aspergillus flavus. nih.gov

Furthermore, research on the structurally similar explosive 2,4-dinitroanisole (B92663) (DNAN) by a Penicillium sp. showed a complex network of transformations. The fungus produced metabolites resulting from nitroreduction, demethylation, acetylation, hydroxylation, and sulfation, highlighting the versatile metabolic capabilities of fungi against nitroaromatic compounds. researchgate.net No ring-cleavage products were observed, suggesting that initial transformations rather than complete mineralization are the more common outcome. researchgate.net

Table 2: Fungal Species and Observed Transformations of Analogue Compounds

| Fungal Species | Substrate | Key Transformation/Metabolite | Reference |

|---|---|---|---|

| Mucor javanicus | Dichloro-1-nitrobenzenes | Corresponding dichloroanilines | nih.gov |

| Penicillium sp. KH1 | 2,4-Dinitroanisole (DNAN) | Products of nitroreduction, demethylation, acetylation, hydroxylation | researchgate.net |

| Mucor hiemalis | 1,2-Dichloro-4-nitrobenzene | Demonstrated Glutathione (B108866) S-Transferase (GST) activity | nih.gov |

| Phanerochaete chrysosporium | General Lignin-like substances | Produces Lignin Peroxidases (LiPs) and Manganese Peroxidases (MnPs) | wikipedia.org |

Role of Glutathione S-Transferases in Dechlorination and Conjugation Processes

Glutathione S-transferases (GSTs) are a crucial family of detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide variety of electrophilic substrates. tandfonline.commdpi.com This process typically renders the compounds more water-soluble and less toxic, facilitating their excretion from the cell.

The compound 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) is a classic model substrate used to measure GST activity. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups activate the chlorine-substituted carbon atom for nucleophilic attack by the thiolate anion of glutathione. This forms a transient, non-aromatic intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the chloride ion to form the S-(2,4-dinitrophenyl)glutathione conjugate.

Given its structure, with two nitro groups activating two chlorine atoms, this compound is expected to be a highly reactive substrate for GSTs. This enzymatic conjugation represents a primary detoxification pathway, initiating the dechlorination process. Fungi, such as Mucor hiemalis, have been shown to possess significant GST activity towards related compounds like 1,2-dichloro-4-nitrobenzene, indicating this is a conserved detoxification strategy across different biological kingdoms. nih.gov

Table 3: Key Enzymes and Components in GST-Mediated Conjugation

| Enzyme/Component | Role | Mechanism/Reaction | Reference |

|---|---|---|---|

| Glutathione S-Transferases (GSTs) | Catalyzes the conjugation of GSH to electrophilic substrates. | Lowers the activation energy for nucleophilic attack. | tandfonline.comresearchgate.net |

| Glutathione (GSH) | Endogenous nucleophile and antioxidant. | Covalently binds to the substrate, displacing a leaving group (e.g., Cl-). | |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | Model substrate for GST activity assays. | Undergoes SNAr reaction to form a glutathione conjugate. | researchgate.net |

Abiotic Environmental Transformation Processes

Photolytic Degradation Pathways and Atmospheric Fate Modeling

Nitroaromatic compounds are known to be susceptible to photolysis. Direct photolysis of the analogue 2,4-dinitrotoluene (B133949) (DNT) in sunlit natural waters has been observed with half-lives ranging from 3 to 10 hours. tandfonline.com In the atmosphere, the primary degradation mechanism for compounds like DNT is reaction with photochemically-produced hydroxyl radicals (•OH), with an estimated half-life of approximately 50 to 75 days. tandfonline.com

The photocatalytic degradation of related compounds provides further insight. For 4-chloronitrobenzene, degradation in the presence of a TiO₂ photocatalyst involves attack by hydroxyl radicals, leading to the displacement of both the chloride ion and the nitro group, and the formation of various phenolic intermediates. nih.gov For DNT, photocatalysis can lead to denitration, forming mononitrotoluene, or oxidation, forming 1,3-dinitrobenzene (B52904), which is further degraded to hydroxynitrobenzene derivatives, carboxylic acids, and ultimately CO₂, H₂O, and mineral acids. tandfonline.commdpi.com Given its structure, this compound is expected to undergo similar photolytic transformations, involving denitration, dechlorination, and ring hydroxylation.

Table 4: Photodegradation Data and Pathways for Analogue Compounds

| Process | Analogue Compound | Key Finding / Pathway | Reference |

|---|---|---|---|

| Aqueous Photolysis | Dinitrotoluenes (DNTs) | Half-life of 3-10 hours in sunlit natural water. | tandfonline.com |

| Atmospheric Degradation | Dinitrotoluenes (DNTs) | Reaction with •OH radicals; estimated half-life of ~50-75 days. | tandfonline.com |

| Photocatalysis (TiO₂) | 4-Chloronitrobenzene | Formation of 4-nitrophenol (B140041) and 5-chloro-2-nitrophenol (B185284) via •OH attack. | nih.gov |

| Photocatalysis (TiO₂) | Dinitrotoluenes (DNTs) | Pathways include denitration (to MNT) and oxidation (to dinitrobenzene). | mdpi.com |

Hydrolytic Stability and Transformation in Aquatic Environments

The hydrolytic stability of this compound is influenced by environmental conditions such as pH. Data for the related isomer, 2,4-dichloronitrobenzene (B57281), shows that it is stable in water at pH values of 4, 7, and 9 under standard test conditions. However, the high degree of activation by two nitro groups makes the chlorine atoms in this compound susceptible to nucleophilic substitution by water (hydrolysis), especially under more extreme conditions like elevated temperatures or pH.

The hydrolysis of 1-chloro-2,4-dinitrobenzene (CDNB) upon heating with aqueous sodium hydroxide (B78521) (NaOH) is well-documented. The reaction proceeds through an addition-elimination mechanism, where a hydroxide ion (OH⁻) attacks the chlorine-bearing carbon, forming a Meisenheimer intermediate. This intermediate then eliminates a chloride ion to yield 2,4-dinitrophenol (B41442). This process demonstrates that under alkaline conditions, hydrolytic dechlorination is a viable transformation pathway. The compound is generally described as insoluble or having very low solubility in water, which may limit the rate of hydrolysis in aquatic environments.

Reactivity with Environmental Radicals and Oxidants

The environmental fate of this compound is influenced by its reactions with atmospheric radicals and oxidants. These reactions can lead to the transformation and degradation of the compound, affecting its persistence and potential for long-range transport.

The primary reactive species in the atmosphere are hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). The reactivity of this compound with these species is largely dictated by the electron-withdrawing nature of its nitro and chloro substituents. These groups deactivate the aromatic ring towards electrophilic attack, which is the common reaction pathway for many aromatic compounds with these oxidants.

The reaction with nitrate radicals, which are most important during nighttime, is generally less significant for deactivated aromatic compounds. Similarly, the reaction rate with ozone is expected to be very slow due to the electron-poor nature of the aromatic ring.

In aqueous environments, the reaction with hydroxyl radicals, often generated through photochemical processes, can also contribute to the degradation of this compound. However, the low water solubility of this compound may limit the efficiency of this pathway.

It is important to note that while direct reaction with common atmospheric oxidants may be slow, indirect photochemical processes could play a role in the transformation of this compound. This can include photosensitized reactions or reactions with other photochemically generated reactive species.

Table of Reaction Rate Constants and Atmospheric Half-Lives (Estimated)

| Reactive Species | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-Life |

| Hydroxyl Radical (•OH) | Data not available for this compound. For 1,3-dinitrobenzene: 3 x 10⁻¹⁴ nih.gov | For 1,3-dinitrobenzene: ~526 days nih.gov |

| Nitrate Radical (NO₃•) | Expected to be very slow | Likely very long |

| Ozone (O₃) | Expected to be very slow | Likely very long |

Note: The data in this table is estimated based on structurally similar compounds. Experimental data for this compound is needed for a more accurate assessment.

Applications in Specialized Chemical Technologies

As a Key Intermediate in Fine Chemical Synthesis

The structural characteristics of 1,3-dichloro-2,4-dinitrobenzene, specifically the activated chlorine atoms, make it a significant building block in organic synthesis. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, leading to the creation of more complex molecules.

This compound serves as a crucial starting material in the multi-step synthesis of a range of high-value organic compounds. chemeo.com Its utility is particularly noted in the production of agrochemicals and pharmaceuticals. chemeo.comtsijournals.com In the agricultural sector, it is a precursor for manufacturing certain herbicides and insecticides, contributing to the development of crop protection agents. tsijournals.com The reactivity of its functional groups facilitates the synthesis of complex molecules required for these applications. tsijournals.com Furthermore, its derivatives have been explored in medicinal chemistry for their potential biological activities. chemeo.com

A common synthetic route to produce this intermediate is through the nitration of 1,3-dichlorobenzene (B1664543) using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. chemeo.com

A significant application of this compound is in the synthesis of aromatic amines and, subsequently, azo dyes. chemeo.comwikipedia.org The two nitro groups on the benzene (B151609) ring strongly activate the chlorine atoms towards nucleophilic substitution. This allows for the relatively facile replacement of one or both chlorine atoms by amino groups when reacted with ammonia (B1221849) or amines. For example, 1,5-dichloro-2,4-dinitrobenzene can be reacted with ammonia in ethylene (B1197577) glycol at elevated temperatures to produce 1,5-diamino-2,4-dinitrobenzene. researchgate.net

These resulting aromatic diamines are essential precursors in the dye industry. wikipedia.org They can serve as diazo components or coupling components in the formation of azo dyes, which constitute a large and commercially important class of synthetic colorants used in textiles and other materials. wikipedia.orgorgsyn.org The process typically involves diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound to form the characteristic azo (–N=N–) linkage. wikipedia.orgacs.org

Development in Energetic Materials Science

Polynitroaromatic compounds are a cornerstone of energetic materials science due to their high energy content and thermal stability. While this compound is not a primary explosive itself, its dinitrobenzene core is a fundamental structure in the design of certain types of explosives.

Modern energetic materials research focuses on developing insensitive munitions that are less susceptible to accidental detonation. Melt-castable explosives, which can be melted and poured into shells, are particularly important. osti.gov Trinitrotoluene (TNT) has historically been the standard, but concerns over its toxicity and sensitivity have driven the search for alternatives. sigmaaldrich.com

One prominent alternative is 2,4-dinitroanisole (B92663) (DNAN), which is used in low-sensitivity melt-cast formulations. osti.govsigmaaldrich.com DNAN is synthesized by the methoxylation of 1-chloro-2,4-dinitrobenzene (B32670), a closely related compound to the subject of this article. osti.gov The dinitro-aromatic structure is key to its properties, providing a balance of energy output and stability. The molecular design principle involves using the dinitrobenzene scaffold, which offers good thermal stability, and modifying substituents to tune properties like melting point and sensitivity. The development of such TNT alternatives highlights the importance of dinitrobenzene derivatives in creating safer energetic materials. dtic.mil

The presence of multiple nitro groups on an aromatic ring is a primary indicator of explosive potential, as it improves the oxygen balance of the molecule, allowing for more efficient energy release upon detonation. scbt.com Polynitro-aromatic compounds are known to be energetic and can detonate under specific conditions of shock or heat. scbt.com